molecular formula C14H9Cl2N3O3S2 B2628718 2,5-dichloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide CAS No. 330201-08-6

2,5-dichloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2628718
CAS No.: 330201-08-6
M. Wt: 402.26
InChI Key: BQUFMJJFAHIWGG-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is part of the benzothiazole family, known for their wide range of biological activities and medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoic acid with 2-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Halogen atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

2,5-dichloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves the inhibition of key enzymes in bacterial cells. It targets enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial DNA replication and cell wall synthesis. By inhibiting these enzymes, the compound disrupts bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzamide: Similar structure but lacks the benzothiazole moiety.

    N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide: Similar structure but lacks the dichloro substitution on the benzene ring.

    2-aminobenzenesulfonamide: A precursor in the synthesis of the target compound.

Uniqueness

2,5-dichloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is unique due to its combined structural features of dichloro substitution and benzothiazole moiety, which contribute to its potent biological activities and potential therapeutic applications .

Properties

IUPAC Name

2,5-dichloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O3S2/c15-7-1-3-10(16)9(5-7)13(20)19-14-18-11-4-2-8(24(17,21)22)6-12(11)23-14/h1-6H,(H2,17,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUFMJJFAHIWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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